![molecular formula C21H14F2N6O2S2 B2403895 5-(3,4-difluorophenyl)-6-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1115967-10-6](/img/no-structure.png)

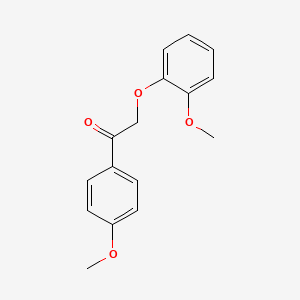

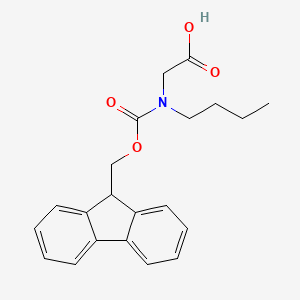

5-(3,4-difluorophenyl)-6-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(3,4-difluorophenyl)-6-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C21H14F2N6O2S2 and its molecular weight is 484.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Catalysis

5-(3,4-difluorophenyl)-6-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, as a pyrazolo[3,4-d]pyrimidine derivative, is a part of broader chemical families that have been studied extensively for their synthetic applications and catalytic properties.

Hybrid Catalysts for Synthesis : Pyranopyrimidine derivatives, including pyrazolo[3,4-d]pyrimidine scaffolds, have been intensively investigated due to their broader synthetic applications and bioavailability. Advanced synthetic pathways employing diversified hybrid catalysts, such as organocatalysts, metal catalysts, and nanocatalysts, have been developed for the synthesis of substituted pyrano[2,3-d]pyrimidin-2-one derivatives through one-pot multicomponent reactions. These processes highlight the significant role of hybrid catalysts in the synthesis of complex molecules and lead to the development of lead molecules (Parmar et al., 2023).

Synthetic and Medicinal Aspects : The pyrazolo[1,5-a]pyrimidine scaffold, similar to pyrazolo[3,4-d]pyrimidines, is a privileged heterocycle in drug discovery with broad medicinal properties such as anticancer, anti-inflammatory, and anti-infectious. Structural-activity relationship studies have highlighted the potential of these scaffolds in developing drug candidates for various disease targets. Further exploitation of this scaffold could lead to the development of novel drug candidates (Cherukupalli et al., 2017).

Regio-Orientation in Synthesis : The regio-orientation and regioselectivity in the synthesis of pyrazolo[1,5-a]pyrimidines, a structurally related compound, have been a focus due to the comparable nucleophilicity of substituent groups. Understanding the regio-orientation is crucial in the synthesis of pyrazolo[3,4-d]pyrimidines, which often encounter challenges due to the structural complexity and the presence of multiple reactive sites (Mohamed & Mahmoud, 2019).

Biological and Medicinal Research

The pyrazolo[3,4-d]pyrimidine derivatives are known for their diverse biological activities, particularly in the medicinal chemistry domain.

Biological Activities of Phenothiazines and Related Structures : Phenothiazine derivatives, which share structural similarities with pyrazolo[3,4-d]pyrimidines, exhibit a wide range of biological activities, including antibacterial, anticancer, and antiviral properties. The phenothiazine core is recognized as a potent pharmacophoric moiety, suggesting the potential of pyrazolo[3,4-d]pyrimidines in similar domains (Pluta et al., 2011).

Therapeutic Potential of Pyrazolo[3,4-d]pyrimidines : Pyrazolopyrimidines, structurally similar to the compound , are known for their significant therapeutic importance in various disease conditions such as cancer, inflammation, and cardiovascular diseases. Their bioactivity stems from their ability to interact with multiple biological targets, prompting investigations into their potential therapeutic applications (Chauhan & Kumar, 2013).

Propiedades

Número CAS |

1115967-10-6 |

|---|---|

Fórmula molecular |

C21H14F2N6O2S2 |

Peso molecular |

484.5 |

Nombre IUPAC |

5-(3,4-difluorophenyl)-6-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C21H14F2N6O2S2/c1-32-13-5-2-11(3-6-13)18-25-17(31-28-18)10-33-21-26-19-14(9-24-27-19)20(30)29(21)12-4-7-15(22)16(23)8-12/h2-9H,10H2,1H3,(H,24,27) |

Clave InChI |

HDVUSICGDUDXSK-UHFFFAOYSA-N |

SMILES |

CSC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC(=C(C=C5)F)F |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-((2-chlorobenzyl)thio)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2403826.png)

![2-(5-Ethylsulfonyl-2-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B2403829.png)

![6-[5-(4-Methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-hexanoic acid](/img/structure/B2403831.png)